molecular formula C12H14F3N3O4 B10908636 Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate

Cat. No.: B10908636
M. Wt: 321.25 g/mol
InChI Key: UFNCBAWXUORGLQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a trifluorobutanoate ester

Preparation Methods

The synthesis of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl and nitro groups are introduced through specific reactions, followed by the addition of the trifluorobutanoate ester. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The trifluorobutanoate ester can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate involves its interaction with specific molecular targets and pathways. The nitro group and pyrazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.25 g/mol

IUPAC Name

ethyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)-4,4,4-trifluorobutanoate

InChI

InChI=1S/C12H14F3N3O4/c1-2-22-11(19)6-9(12(13,14)15)17-8(7-3-4-7)5-10(16-17)18(20)21/h5,7,9H,2-4,6H2,1H3

InChI Key

UFNCBAWXUORGLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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